Pyridinitril

Description

Structure

3D Structure

Properties

IUPAC Name |

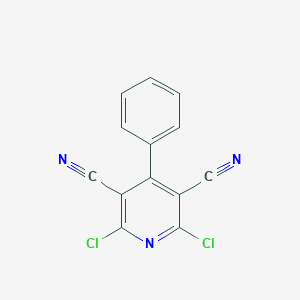

2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Cl2N3/c14-12-9(6-16)11(8-4-2-1-3-5-8)10(7-17)13(15)18-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZITGHGWBXFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042358 | |

| Record name | Pyridinitril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086-02-8 | |

| Record name | Pyridinitril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinitril [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001086028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinitril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinitril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINITRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09I841O866 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile: A Technical Guide for Advanced Chemical Research

Foreword: The Strategic Importance of the Pyridine Dicarbonitrile Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine core remains a cornerstone of molecular design. Its unique electronic properties and versatile functionalization potential have cemented its role in the development of a vast array of therapeutic agents and functional materials. Within this broad class of compounds, the 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile scaffold has emerged as a particularly valuable building block. The presence of two nitrile groups, which are potent electron-withdrawing moieties and versatile synthetic handles, coupled with the strategically positioned phenyl group and reactive chloro substituents, creates a molecule primed for diverse chemical transformations. This guide provides an in-depth exploration of the synthesis of this key intermediate, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Strategic Synthesis: Navigating the Pathways to a Privileged Scaffold

The synthesis of 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile can be approached through several strategic pathways. The choice of route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide will detail two of the most robust and scientifically sound approaches: a multicomponent assembly followed by a diasotization/chlorination sequence, and a pyridine ring construction followed by direct chlorination.

Route 1: Multicomponent Synthesis and Subsequent Sandmeyer-type Transformation

This elegant approach leverages the power of multicomponent reactions (MCRs) to rapidly assemble a highly functionalized pyridine core. MCRs are prized for their efficiency and atom economy, offering a streamlined path to complex molecules from simple precursors.[1][2] This route commences with the one-pot synthesis of a 2,6-diamino-4-phenylpyridine-3,5-dicarbonitrile intermediate, which is then converted to the target dichlorinated product via a Sandmeyer-type reaction.[3][4]

Conceptual Workflow for Route 1

Caption: Workflow for the synthesis of the target molecule via a multicomponent reaction followed by a Sandmeyer reaction.

Experimental Protocol: Step 1 - Synthesis of 2,6-Diamino-4-phenylpyridine-3,5-dicarbonitrile

This one-pot, three-component condensation reaction provides a highly efficient route to the key diamino intermediate.[5]

-

Materials:

-

Benzaldehyde

-

Malononitrile

-

Ammonium Acetate

-

Ethanol (or a suitable solvent-free system)

-

Catalyst (e.g., a reusable heterogeneous catalyst like nanomagnetic Fe3O4@SiO2@ZnCl2, or a simple base)[5]

-

-

Procedure:

-

To a round-bottom flask, add benzaldehyde (1.0 eq), malononitrile (2.0 eq), and a molar excess of ammonium acetate.

-

If using a solvent, add ethanol to the mixture. For a solvent-free approach, proceed to the next step.

-

Add the catalyst (if applicable).

-

The reaction mixture is then heated under reflux (for solvent-based reactions) or at an elevated temperature (e.g., 110 °C for solvent-free conditions) and stirred.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solid product precipitates, it is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

-

Experimental Protocol: Step 2 - Synthesis of 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4]

-

Materials:

-

2,6-Diamino-4-phenylpyridine-3,5-dicarbonitrile

-

Sodium Nitrite (NaNO2)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Chloride (CuCl)

-

Ice

-

-

Procedure:

-

A solution of 2,6-diamino-4-phenylpyridine-3,5-dicarbonitrile (1.0 eq) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite (2.2 eq) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the bis-diazonium salt is monitored.

-

In a separate flask, a solution or suspension of copper(I) chloride (catalytic to stoichiometric amount) in concentrated hydrochloric acid is prepared and cooled.

-

The cold diazonium salt solution is then added slowly to the copper(I) chloride solution. Vigorous evolution of nitrogen gas is typically observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then poured into water and extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile.

-

Route 2: Pyridine Ring Construction and Subsequent Chlorination

This more traditional approach involves the initial synthesis of a 4-phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile intermediate, followed by a robust chlorination step using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl3).[6][7]

Conceptual Workflow for Route 2

Caption: Workflow for the synthesis of the target molecule via a dihydroxypyridine intermediate followed by chlorination.

Experimental Protocol: Step 1 - Synthesis of 4-Phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile

This step involves the condensation of benzaldehyde with two equivalents of an active methylene compound, in this case, ethyl cyanoacetate, followed by cyclization.

-

Materials:

-

Benzaldehyde

-

Ethyl Cyanoacetate

-

Piperidine (or another suitable base)

-

Ethanol

-

-

Procedure:

-

A mixture of benzaldehyde (1.0 eq), ethyl cyanoacetate (2.0 eq), and a catalytic amount of piperidine in ethanol is prepared in a round-bottom flask.

-

The mixture is heated under reflux with stirring.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried to yield the 4-phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile intermediate.

-

Experimental Protocol: Step 2 - Chlorination of 4-Phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile

Phosphorus oxychloride is a powerful and widely used reagent for the conversion of hydroxypyridines to their corresponding chloro derivatives.[8][9][10]

-

Materials:

-

4-Phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile

-

Phosphorus Oxychloride (POCl3)

-

Phosphorus Pentachloride (PCl5) (optional, can enhance reactivity)[9]

-

Ice

-

-

Procedure:

-

To a reaction vessel, 4-phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile (1.0 eq) is added.

-

An excess of phosphorus oxychloride is added, and if desired, phosphorus pentachloride (catalytic to stoichiometric amount) can be added to increase the reaction rate.

-

The mixture is heated to reflux (approximately 110-120 °C) and stirred.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution).

-

The precipitated product is collected by filtration, washed thoroughly with water, and dried.

-

The crude 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Structural Elucidation and Characterization

The unequivocal identification of the synthesized 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile is paramount. A combination of spectroscopic techniques is employed for this purpose. While experimental data for this specific molecule is not widely published, the following table provides predicted and inferred spectroscopic data based on the analysis of structurally similar compounds.[11]

| Technique | Predicted Data |

| ¹H NMR | The spectrum is expected to show signals in the aromatic region. The protons of the phenyl group would likely appear as a multiplet between δ 7.4-7.8 ppm. Due to the symmetrical nature of the pyridine ring, a single signal for the equivalent protons at C3 and C5 is not expected as these are substituted with nitrile groups. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The carbons bearing the nitrile groups (C3 and C5) would appear around δ 115 ppm. The carbons attached to the chlorine atoms (C2 and C6) would be deshielded and appear further downfield, likely around δ 150-155 ppm. The quaternary carbon of the phenyl group attached to the pyridine ring (C1') would be around δ 135 ppm, and the other phenyl carbons would appear in the δ 128-130 ppm range. The C4 carbon of the pyridine ring would be in the region of δ 145-150 ppm. |

| Mass Spec. (EI) | The molecular ion peak (M+) would be observed with a characteristic isotopic pattern for a molecule containing two chlorine atoms. The nominal mass is 274 g/mol . Fragmentation may involve the loss of chlorine atoms and the nitrile groups. |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. A strong absorption corresponding to the C-Cl stretch would be observed in the fingerprint region, typically between 600-800 cm⁻¹. |

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile scaffold is of significant interest to the pharmaceutical industry due to its potential to serve as a versatile starting material for the synthesis of novel bioactive molecules. The pyridine dicarbonitrile motif is found in a number of compounds with diverse biological activities.[12][13][14]

The two reactive chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups, such as amines, thiols, and alkoxides. This enables the rapid generation of libraries of compounds for high-throughput screening. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, further expanding the chemical space that can be explored.

Substituted pyridine-3,5-dicarbonitriles have been investigated for a variety of therapeutic applications, including as inhibitors of protein kinase Cθ (PKCθ) and as potential agents for the treatment of prion diseases.[15][16] The unique electronic and steric properties of the 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile core make it an attractive platform for the design of inhibitors targeting various enzymes and receptors.

Conclusion

The synthesis of 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile represents a key enabling step for the exploration of a rich and diverse chemical space. The two presented synthetic routes, one leveraging the efficiency of multicomponent reactions and the other employing a more classical ring construction and chlorination strategy, provide reliable and adaptable methods for accessing this valuable scaffold. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this compound in their drug discovery and materials science endeavors. The continued exploration of the chemistry of this and related pyridine dicarbonitriles will undoubtedly lead to the discovery of novel molecules with significant scientific and therapeutic impact.

References

-

Supplementary data - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

- Al-Omair, M. A., Ali, A., & El-Gazzar, A. B. A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega, 8(21), 18635–18654.

- Bikobo, D. N., Zhuravlev, A. V., & Knyazeva, E. A. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(20), 12053–12071.

-

Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (n.d.). Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Retrieved January 12, 2026, from [Link]

-

One-Pot-Multicomponent Synthesis of 2,6-Diamino-4-arylpyridine-3,5-dicarbonitrile Derivatives Using Nanomagnetic Fe3O4@SiO2@ZnCl2. (n.d.). Retrieved January 12, 2026, from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

- Gryba, R., Bezvikonnyi, O., Bezsonov, V., Stanko, O., & Volyniuk, D. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 2153–2163.

-

ResearchGate. (2009). C-5 Substituted heteroaryl 3-pyridinecarbonitriles as PKCθ inhibitors: Part I. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 12, 2026, from [Link]

- Singh, S., & Singh, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147–3175.

- Wang, H., Wen, K., Yu, P., Sun, Z., & Chen, F. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4437–4446.

- Subrath, J., Wang, D., Wu, B., Niu, C., Boschelli, D. H., Lee, J., Yang, X., Brennan, A., & Chaudhary, D. (2009). C-5 Substituted heteroaryl 3-pyridinecarbonitriles as PKCtheta inhibitors: Part I. Bioorganic & Medicinal Chemistry Letters, 19(18), 5423–5425.

- Maleki, B., Salehabadi, H., & Ghamari, N. (2018). One-Pot-Multicomponent Synthesis of 2,6-Diamino-4-arylpyridine-3,5-dicarbonitrile Derivatives Using Nanomagnetic Fe3O4@SiO2@ZnCl2. Indonesian Journal of Chemistry, 18(4), 639.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 12, 2026, from [Link]

-

S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics. (n.d.). Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent†. Retrieved January 12, 2026, from [Link]

-

Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved January 12, 2026, from [Link]

- Gryba, R., Bezvikonnyi, O., Bezsonov, V., Stanko, O., Volyniuk, D., & Grazulevicius, J. V. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 2153–2163.

- Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.

-

ResearchGate. (n.d.). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. Retrieved January 12, 2026, from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). Retrieved January 12, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (n.d.). 2,6-Diamino-4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarbonitrile. Retrieved January 12, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). Retrieved January 12, 2026, from [Link]

-

Preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile: a paired electrosynthesis. (n.d.). Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Pyridine, 2-phenyl-. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). 13C-NMR data of compounds 1-3, 5 and 6 (MeOH-d4, 125 MHz, δ ppm). Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptachloro-. Retrieved January 12, 2026, from [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 2. rsc.org [rsc.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. C-5 Substituted heteroaryl 3-pyridinecarbonitriles as PKCtheta inhibitors: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridinitril (CAS 1086-02-8): A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinitril, with the CAS number 1086-02-8, is chemically known as 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile.[1][2][3] This molecule belongs to the phenylpyridine class of compounds.[1][4] The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in various biological interactions.[5] The specific substitution pattern of this compound, featuring two reactive chlorine atoms and two nitrile groups, presents a versatile platform for the synthesis of diverse chemical libraries with potential therapeutic applications. While historically documented as a fungicide with a mode of action involving the disruption of mitochondrial electron transport, the core structure of this compound holds significant, largely untapped potential in modern drug discovery, particularly in the realm of oncology.[4] This guide provides an in-depth technical overview of this compound, from its synthesis to its potential applications as a kinase inhibitor, based on the activities of its close structural analogs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1086-02-8 |

| Molecular Formula | C₁₃H₅Cl₂N₃ |

| Molecular Weight | 274.104 g/mol [2] |

| IUPAC Name | 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile[1] |

| Synonyms | Pyridinitrile, DDPP, IT 3296, 2,6-Dichloro-3,5-dicyano-4-phenylpyridine[2] |

| Melting Point | 203-204 °C[2] |

| Boiling Point (Predicted) | 447.3 ± 45.0 °C[2] |

| Density (Predicted) | 1.48 ± 0.1 g/cm³[2] |

| XLogP3 | 3.8[1] |

| Appearance | Solid |

Synthesis of the this compound Scaffold

The synthesis of the 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile core can be achieved through a multi-step process. The following is a representative protocol based on established synthetic routes for similar pyridine dicarbonitrile structures.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile (Intermediate)

-

To a solution of malononitrile (2 equivalents) and triethyl orthoformate (1 equivalent) in pyridine (1 equivalent), add concentrated HCl at 80°C.

-

Cool the reaction mixture to room temperature and add water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate successively with water, ethanol, and diethyl ether to afford the intermediate, 2-amino-6-chloropyridine-3,5-dicarbonitrile.

Step 2: Synthesis of 2,6-dichloropyridine-3,5-dicarbonitrile

-

To a solution of 2-amino-6-chloropyridine-3,5-dicarbonitrile (1 equivalent) and CuCl₂ (1.5 equivalents) in dry acetonitrile, add isopentyl nitrite (1.5 equivalents).

-

Heat the mixture at 65°C for 5 hours.

-

Acidify the solution to pH 3 with 2N HCl.

-

Extract the product with dichloromethane (3x).

-

Dry the combined organic layers with Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography using dichloromethane as the eluent to yield 2,6-dichloropyridine-3,5-dicarbonitrile.

Step 3: Phenylation of the Pyridine Core (Conceptual)

Caption: Conceptual workflow for the synthesis of this compound.

The Pyridine Dicarbonitrile Scaffold in Drug Discovery: A Focus on Oncology

While direct biological data for this compound is limited, the broader class of pyridine-based compounds, particularly those with similar substitution patterns, has been extensively explored in drug discovery. These scaffolds are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.

Potential as Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine scaffold is a common feature in many kinase inhibitors.[6] Structurally related compounds to this compound have demonstrated potent inhibitory activity against several kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFRs) and Pim-1 kinase.[5][7]

Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers.[8] The 2,6-dichloro-phenylpyridine moiety, a core component of this compound, is found in several potent FGFR inhibitors.[7] Similarly, Pim-1 kinase is a proto-oncogene that is overexpressed in many human cancers, and pyridine-based compounds have shown promise as Pim-1 inhibitors.[5]

Cytotoxic Activity of Structural Analogs

The anticancer potential of the pyridine dicarbonitrile scaffold is further supported by the cytotoxic activity of its analogs against various cancer cell lines. The table below summarizes the in vitro activity of some representative pyridine derivatives.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-based PIM-1 Inhibitor | MCF-7 (Breast) | 0.5 | [5] |

| Pyridine-based PIM-1 Inhibitor | HepG2 (Liver) | 5.27 | [5] |

| 2,6-dichloro-phenylacrylonitrile | MCF-7 (Breast) | 0.127 (GI₅₀) | [9] |

| Pyrimidodiazepine (quinazoline-based) | K-562 (Leukemia) | 0.622 (GI₅₀) | [10][11] |

| Pyrimidodiazepine (quinazoline-based) | HCT-116 (Colon) | 0.622 (GI₅₀) | [10][11] |

| Cyanopyridone Derivative | MCF-7 (Breast) | 1.39 | [12] |

| Cyanopyridone Derivative | HepG2 (Liver) | 2.68 | [12] |

Note: IC₅₀ is the half-maximal inhibitory concentration. GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.

Postulated Mechanism of Action: Inhibition of the FGFR Signaling Pathway

Based on the evidence from structurally similar compounds, a plausible mechanism of action for this compound in an oncological context is the inhibition of the FGFR signaling pathway. This pathway is crucial for cell proliferation, survival, and angiogenesis.

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. These pathways ultimately regulate gene expression and promote cell growth and survival.

This compound, with its 2,6-dichloro-4-phenylpyridine core, could act as a Type I ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain. This would prevent the phosphorylation of the receptor and subsequent activation of downstream signaling, thereby inhibiting cancer cell proliferation and survival.

Caption: Postulated mechanism of action of this compound via inhibition of the FGFR signaling pathway.

Experimental Protocols for Biological Evaluation

To characterize the biological activity of this compound as a potential kinase inhibitor, a series of in vitro and in vivo assays would be necessary. The following are representative protocols for these key experiments.

Caption: Experimental workflow for the biological evaluation of this compound.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay for FGFR)[13][14][15]

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

-

Reaction Setup: In a 384-well plate, add the test compound (this compound) at various concentrations.

-

Enzyme and Substrate Addition: Add the FGFR kinase and a suitable substrate/ATP mixture to the wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read the luminescence using a plate reader.

-

Data Analysis: Calculate the IC₅₀ value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based FGFR Phosphorylation Assay[8]

This assay determines the ability of the compound to inhibit FGFR phosphorylation in a cellular context.

-

Cell Culture: Culture a cancer cell line with known FGFR activation (e.g., SNU-16 or KMS-11) in appropriate media.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 6-24 hours).

-

Ligand Stimulation: For cell lines with low basal FGFR phosphorylation, stimulate with an FGF ligand (e.g., FGF2) for 10 minutes.

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Phospho-FGFR Detection: Use a sensitive detection method, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or Western blotting, with antibodies specific for phosphorylated FGFR to quantify the levels of p-FGFR.

-

Data Analysis: Determine the concentration-dependent inhibition of FGFR phosphorylation by this compound.

Cytotoxicity Assay (MTT Assay)[5][7]

This colorimetric assay measures cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vivo Efficacy Study in a Xenograft Model[16][17]

This study evaluates the antitumor activity of the compound in a living organism.

-

Xenograft Establishment: Implant human cancer cells (e.g., a cell line with FGFR alterations) subcutaneously into immunocompromised mice.

-

Tumor Growth Monitoring: Monitor the tumor growth until they reach a specified size.

-

Compound Administration: Administer this compound to the mice via an appropriate route (e.g., oral gavage) at different doses.

-

Tumor Volume Measurement: Measure the tumor volume at regular intervals throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

-

Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the in vivo efficacy of the compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and disposal. Based on information for related compounds, this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, and a lab coat) should be worn.

Conclusion and Future Directions

This compound (CAS 1086-02-8) represents a promising, yet underexplored, chemical scaffold for drug discovery. While direct biological data is currently lacking, the extensive research on its structural analogs strongly suggests its potential as a kinase inhibitor, particularly in the field of oncology. The synthetic accessibility of the pyridine dicarbonitrile core allows for the generation of diverse libraries for structure-activity relationship (SAR) studies, which could lead to the development of potent and selective therapeutic agents.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Key areas of investigation should include:

-

In vitro kinase profiling: To identify the specific kinase targets of this compound.

-

Cell-based assays: To determine its potency and mechanism of action in relevant cancer cell lines.

-

In vivo studies: To evaluate its efficacy and pharmacokinetic properties in preclinical models of cancer.

The insights provided in this technical guide offer a solid foundation for researchers to unlock the full therapeutic potential of the this compound scaffold.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14146, this compound. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). This compound. AERU. Retrieved from [Link]

- El-Sayed, N. F., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 45863–45881.

- Li, X., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.

- Venkatesan, A. M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 934-939.

- Hanke, T., et al. (2020). Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. Journal of Biological Chemistry, 295(26), 8769–8781.

- El-Damasy, A. K., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 7864-7877.

- El-Sayed, N. F., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 45863-45881.

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

- Abuelizz, H. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25335-25355.

- Abuelizz, H. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25335-25355.

- El-Damasy, A. K., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 15(19), 1647-1668.

- Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6549.

- de Souza, P., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(13), 1345-1353.

-

Chemolink.com. (n.d.). MANUFACTURER of Chemical this compound [ 1086-02-8 ] and SUPPLIER, BUYER, SELLER and MSDS List. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound [sitem.herts.ac.uk]

- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Pyridinitril and the Rise of Pyridine-Based Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of Pyridinitril, a distinct phenylpyridine compound, while contextualizing its emergence within the broader and more extensively documented landscape of pyridine-based agrochemicals. While the historical record of this compound as a singular, commercialized active ingredient is not extensively detailed in publicly accessible literature, its chemical structure—2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile—positions it within a significant class of compounds that have been the subject of considerable research in the agrochemical sector. This guide will, therefore, explore the foundational principles, synthetic evolution, and biological evaluation of this chemical family, using the structural motifs of this compound as a central reference point.

The Pyridine Scaffold: A Privileged Structure in Modern Agrochemicals

The pyridine ring is a fundamental heterocyclic scaffold that has become a cornerstone in the development of a wide array of agrochemicals, including fungicides, herbicides, and insecticides.[1][2][3] Its prevalence stems from a combination of favorable properties:

-

Metabolic Stability: The aromatic nature of the pyridine ring often imparts resistance to metabolic degradation in target organisms and the environment, leading to sustained bioactivity.

-

Versatile Substitution Patterns: The pyridine ring can be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity, selectivity, and physicochemical characteristics.

-

Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.

The journey towards complex pyridine derivatives like this compound began with the exploration of simpler pyridine-containing compounds and the establishment of their biological activities. For instance, pyridine is a precursor to the herbicides paraquat and diquat.[3] This historical success laid the groundwork for more intricate molecular designs.

The Emergence of Pyridine Dicarbonitriles: A Focus on Synthesis

This compound, with its 3,5-dicarbonitrile substitution, represents a specific subclass of pyridine derivatives. The synthesis of such polysubstituted pyridines has been a subject of extensive research, leading to a variety of synthetic strategies.

Foundational Synthetic Approaches

The construction of the pyridine dicarbonitrile core can be achieved through several methodologies, often involving multi-component reactions that allow for the rapid assembly of molecular complexity.

A common strategy involves the condensation of aldehydes, malononitrile, and a thiol, catalyzed by a base, to yield 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines.[4] While not the exact structure of this compound, this highlights a general and adaptable method for creating the pyridine dicarbonitrile framework.

Synthesis of Dichlorinated Pyridine Dicarbonitriles

The synthesis of 2,6-dichloropyridine-3,5-dicarbonitrile, a close structural relative of this compound (lacking the 4-phenyl group), has been described.[5] A representative synthetic workflow is outlined below:

Caption: Synthetic workflow for 2,6-dichloropyridine-3,5-dicarbonitrile.

Experimental Protocol: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile [5]

Step 1: Synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile

-

A mixture of malononitrile (2 equivalents), triethyl orthoformate (1 equivalent), and pyridine (1 equivalent) is refluxed for 20 minutes.

-

Concentrated HCl is then added at 80°C.

-

The mixture is cooled to room temperature, and water is added.

-

The resulting precipitate is collected by filtration and washed with water, ethanol, and diethyl ether to yield the intermediate.

Step 2: Synthesis of 2,6-dichloropyridine-3,5-dicarbonitrile

-

To a solution of 2-amino-6-chloropyridine-3,5-dicarbonitrile (1 equivalent) and CuCl₂ (1.5 equivalents) in dry acetonitrile, isopentyl nitrite (1.5 equivalents) is added.

-

The mixture is heated at 65°C for 5 hours.

-

The solution is then acidified to pH 3 with 2N HCl and extracted with dichloromethane.

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography to yield the final product.

Introduction of the 4-Phenyl Group

Caption: Hypothetical Suzuki-Miyaura coupling for 4-phenylpyridine synthesis.

Biological Activity of Pyridine Dicarbonitriles and Related Compounds

The functional groups present in this compound—the chlorinated pyridine core and the dicarbonitrile moieties—are suggestive of potential biological activity. Research into structurally related compounds has revealed a range of effects, primarily in the agrochemical and pharmaceutical fields.

Fungicidal Activity

Pyridine derivatives are a well-established class of fungicides.[2] For example, pyridine carboxamides have been developed as potent antifungal agents that act as succinate dehydrogenase inhibitors (SDHIs).[7][8] These compounds disrupt the mitochondrial respiratory chain in fungi, leading to cell death.

While the specific mechanism of action for this compound is not documented, the general fungicidal potential of the pyridine scaffold is high. The discovery of novel pyridine-based fungicides often involves screening against a panel of plant pathogens.

Table 1: Representative Fungicidal Activity of Novel Pyridine Derivatives

| Compound Class | Target Pathogen | Noteworthy Activity | Reference |

| Pyridine Carboxamides | Botrytis cinerea | Good in vivo antifungal activity.[7][8] | [7],[8] |

| Tetrahydrothieno[3,2-b]pyridine | C. arachidicola, R. solani, S. sclerotiorum | EC₅₀ values in the low μg/mL range.[9] | [9] |

| Pyridine Amide-Hydrazides | Fusarium graminearum, Rhizoctonia solani | Promising in vivo preventive efficiency.[10][11] | [10],[11] |

Herbicidal Activity

The pyridine core is also present in several herbicides. Pyridine carboxylic acid herbicides, for example, function as synthetic auxins, causing abnormal growth and eventual death in susceptible plants.[12][13]

Derivatives of 1,2,4-triazolo[4,3-a]pyridine have demonstrated high herbicidal activity against a broad spectrum of weeds.[14] Additionally, novel pyrido[2,3-d]pyrimidine compounds have been synthesized and shown to possess good herbicidal activity, potentially acting as protoporphyrinogen oxidase (PPO) inhibitors.[15][16]

Other Biological Activities

Interestingly, 2-aminopyridine-3,5-dicarbonitrile-based compounds have been investigated for their potential in treating prion diseases.[17][18] These compounds were found to inhibit prion replication in cell models. This highlights the diverse biological potential of the pyridine dicarbonitrile scaffold. The antiproliferative activity of various pyridine derivatives against cancer cell lines has also been a subject of study.[19][20][21]

Structure-Activity Relationships (SAR)

The development of potent pyridine-based agrochemicals relies heavily on understanding the structure-activity relationships (SAR). For pyridine derivatives, key structural modifications that influence biological activity include:

-

Substitution on the Pyridine Ring: The nature and position of substituents can dramatically affect potency and selectivity. Halogenation, as seen in this compound, is a common strategy to enhance bioactivity.

-

The 4-Position Substituent: The phenyl group in this compound is a critical feature. In other pyridine-based compounds, modifications at this position are crucial for optimizing interactions with the target site.

-

The 3,5-Dicarbonitrile Groups: These electron-withdrawing groups significantly influence the electronic properties of the pyridine ring, which can impact binding affinity and reactivity.

For the 2-aminopyridine-3,5-dicarbonitrile compounds studied for prion inhibition, a detailed SAR was established, indicating that a halobenzene substituent at the C-4 position and a basic alkyl group at the C-6 position were favorable for activity.[17]

Caption: Key structural elements influencing the bioactivity of pyridine dicarbonitriles.

Conclusion

While the specific historical narrative of this compound's discovery and development is not extensively documented, its chemical structure places it firmly within the important class of pyridine-based bioactive compounds. The evolution of synthetic methodologies has enabled the creation of a vast chemical space around the pyridine scaffold, leading to the discovery of potent fungicides and herbicides. The principles of rational design, guided by an understanding of structure-activity relationships, continue to drive the innovation of new pyridine derivatives for agricultural applications. This compound stands as a representation of the chemical complexity that has been achieved in this field, and its structural motifs continue to be relevant in the ongoing search for novel and effective agrochemicals.

References

-

CAS Common Chemistry. This compound. [Link]

-

Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. [Link]

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. J-Stage. [Link]

-

Structure−Activity Relationship Study of Prion Inhibition by 2-Aminopyridine-3,5-dicarbonitrile-Based Compounds: Parallel Synthesis, Bioactivity, and in Vitro Pharmacokinetics. Journal of Medicinal Chemistry. [Link]

-

Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. PubMed. [Link]

-

Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ScienceDirect. [Link]

-

PubChem. This compound. [Link]

-

Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]

-

Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [Link]

-

Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed. [Link]

-

Chemolink. MANUFACTURER of Chemical this compound [ 1086-02-8 ]. [Link]

-

Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PMC. [Link]

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

-

Pyridine. Wikipedia. [Link]

-

Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

-

Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

-

2,6-Dichloropyridine-3,5-dicarbonitrile. PMC. [Link]

-

Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. ResearchGate. [Link]

-

Preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile: a paired electrosynthesis. PubMed. [Link]

-

Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. PubMed. [Link]

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. PubMed. [Link]

Sources

- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]

- 14. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds [mdpi.com]

- 16. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Novel Pyridinitril Derivatives: A Technical Guide to Unlocking Their Biological Activity

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, lending its structural motif to a vast array of therapeutic agents. The introduction of a nitrile (cyano) group to this privileged structure gives rise to pyridinitril derivatives, a chemical class demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological landscape of novel this compound derivatives. We will traverse their significant anticancer, antimicrobial, and enzyme inhibitory properties, underpinned by a detailed examination of the experimental methodologies crucial for their evaluation. This document is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation therapeutics, offering both foundational knowledge and practical, field-proven insights into the investigation of these promising compounds.

Introduction: The Pyridine Scaffold and the Rise of this compound Derivatives

The pyridine ring is a ubiquitous feature in a multitude of clinically significant drugs, a testament to its versatile chemical properties and ability to engage with biological targets. Its derivatives have been successfully developed into treatments for a wide range of conditions, including cancer, infectious diseases, and neurological disorders. The incorporation of a nitrile group, a potent electron-withdrawing moiety and a key pharmacophore, can dramatically influence the physicochemical and biological properties of the parent pyridine molecule. This often leads to enhanced potency, selectivity, and novel mechanisms of action. This guide will systematically dissect the prominent biological activities of these derivatives, providing the theoretical framework and practical methodologies to empower further research and development in this exciting field.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Numerous studies have highlighted the potent cytotoxic effects of novel this compound and related pyridine derivatives against a spectrum of human cancer cell lines. These compounds often exhibit multi-pronged attacks on cancer cells, inducing apoptosis, inhibiting key enzymes involved in cell cycle progression, and modulating critical signaling pathways.

Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

A primary mechanism by which many this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. There are two major signaling cascades that lead to apoptosis: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.

-

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event triggers the formation of a death-inducing signaling complex (DISC), leading to the activation of initiator caspase-8. Active caspase-8 can then directly activate executioner caspases, such as caspase-3, or cleave the Bcl-2 family protein Bid, which in turn activates the intrinsic pathway.

-

The Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor deprivation. It is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Upon activation, pro-apoptotic members promote the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9. Active caspase-9 then activates executioner caspases, leading to the dismantling of the cell.

Certain this compound derivatives have been shown to modulate the expression of Bcl-2 family proteins, leading to an increase in the Bax/Bcl-2 ratio and subsequent activation of the intrinsic apoptotic pathway.

Diagram of the Apoptosis Signaling Pathway:

Caption: The convergent intrinsic and extrinsic apoptosis pathways.

Inhibition of Cyclin-Dependent Kinases (CDKs)

The cell cycle is orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), whose activity is regulated by their association with cyclins. Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Consequently, CDKs have emerged as attractive targets for anticancer drug development. Certain pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK4/6, leading to cell cycle arrest and apoptosis.

Modulation of the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Overexpression and mutations of EGFR are frequently observed in various cancers, making it a key therapeutic target. The binding of ligands such as EGF to EGFR triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell growth and survival. Some pyridine-based compounds have shown potential in inhibiting EGFR signaling.

Diagram of the EGFR Signaling Pathway:

solubility of Pyridinitril in organic solvents

An In-depth Technical Guide: A Comprehensive Analysis of the Solubility of Pyridinitril in Organic Solvents

Introduction

This compound (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile) is a substituted phenylpyridine compound featuring a unique combination of functional groups that dictate its physicochemical properties.[1] The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals for a wide range of therapeutic areas.[2] Understanding the solubility of novel pyridine derivatives like this compound is a non-negotiable prerequisite for its advancement through the drug discovery and development pipeline. Solubility impacts every stage, from initial synthesis and purification to formulation and in vitro screening, where poor solubility can lead to inaccurate biological data and misleading structure-activity relationships (SAR).

This technical guide provides a detailed examination of the solubility of this compound. We will dissect its molecular structure to predict its behavior in various organic solvent systems, outline a robust experimental protocol for quantitative solubility determination, and discuss the practical implications of this data for researchers, chemists, and drug development professionals. The core philosophy of this guide is to explain not just how to determine solubility, but why specific methodologies are chosen and how to interpret the results with scientific rigor.

Section 1: Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand the compound itself. The structure of this compound is a careful balance of polar and non-polar characteristics.

| Property | Value | Source |

| IUPAC Name | 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile | PubChem[1] |

| Molecular Formula | C₁₃H₅Cl₂N₃ | CAS[3] |

| Molecular Weight | 274.10 g/mol | PubChem[1] |

| Melting Point | 203-204 °C | ECHEMI[4] |

| XLogP3 | 3.8 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 60.5 Ų | ECHEMI[4] |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI[4] |

Structural Analysis and Its Implications:

-

Non-Polar Character: The molecule's dominant features are the phenyl ring and the dichlorinated pyridine core. These bulky, hydrophobic groups significantly contribute to its lipophilicity, as evidenced by the high XLogP3 value of 3.8. This value strongly suggests that this compound will favor non-polar or moderately polar environments over aqueous media.

-

Polar Character: The two nitrile (-C≡N) groups and the nitrogen atom in the pyridine ring introduce polarity.[5] The nitrile groups are strong electron-withdrawing groups and, along with the pyridine nitrogen, can act as hydrogen bond acceptors.[6] The TPSA of 60.5 Ų reflects this moderate polar character.

-

Crystal Lattice Energy: A melting point of 203-204 °C is relatively high for a molecule of this size, indicating strong intermolecular forces in the solid state.[4] This high crystal lattice energy presents a significant thermodynamic barrier that a solvent must overcome for dissolution to occur. The energy released from solvent-solute interactions must be sufficient to break apart the stable crystal structure.

Section 2: Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic favorability of mixing.[7] This is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Key Intermolecular Forces at Play for this compound:

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the non-polar phenyl ring and non-polar solvent molecules like hexane or toluene.

-

Dipole-Dipole Interactions: The polar nitrile groups create a significant dipole moment, allowing this compound to interact favorably with polar aprotic solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

-

Hydrogen Bonding: this compound cannot donate hydrogen bonds, but its three nitrogen atoms can act as hydrogen bond acceptors for protic solvents like ethanol or water.[6] However, the large non-polar scaffold will sterically hinder and energetically disfavor these interactions, especially with highly structured solvents like water.

The interplay of these factors determines the overall solubility. A solvent is effective only if the new solute-solvent interactions are strong enough to compensate for the energy required to break both the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Caption: Factors influencing the solubility of this compound.

Section 3: Predicted Solubility Profile

Based on the physicochemical properties and theoretical principles, we can forecast the solubility of this compound across a spectrum of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Moderate | The large non-polar surface area will interact favorably via van der Waals forces. DCM's slight polarity may enhance solubility over hexane. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Good to High | These solvents have strong dipoles that can interact effectively with this compound's nitrile groups without the energetic penalty of disrupting a hydrogen-bonding network. Similar nitrile-containing compounds show good solubility in ketones and esters.[8][9] |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | These are powerful, highly polar solvents capable of strong dipole-dipole interactions that can effectively overcome the high crystal lattice energy of this compound. DMSO is a standard for dissolving diverse compounds for biological screening. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While these solvents can act as hydrogen bond donors, the interaction is likely insufficient to overcome the compound's high lipophilicity and strong crystal lattice energy. The energetic cost of disrupting the solvent's own H-bond network is high. |

| Aqueous | Water, Buffers | Very Low / Insoluble | The high lipophilicity (XLogP3 = 3.8) makes it energetically unfavorable for the molecule to enter the highly structured hydrogen-bonding network of water. |

Section 4: Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions require empirical validation. The gold-standard method for determining thermodynamic solubility is the Equilibrium Shake-Flask Method , followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Solubility Determination via HPLC

This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached and measured.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >99% purity)

-

Selected organic solvent (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

HPLC system with a UV detector and a suitable C18 column

Methodology:

-

Preparation of Supersaturated Slurry:

-

Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" is critical; a good starting point is ~10 mg. This ensures that the solution will reach saturation and solid will remain.

-

Add 1 mL of the selected organic solvent to the vial.

-

Causality: Starting with excess solid is the only way to guarantee that the final concentration represents the true saturation point, or thermodynamic equilibrium.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial on an orbital shaker inside an incubator set to 25 °C.

-

Agitate the slurry for at least 24 hours. A 48-hour time point should also be taken for one solvent to confirm that equilibrium was reached (i.e., the concentration does not change between 24 and 48 hours).

-

Causality: Continuous agitation maximizes the surface area for dissolution and ensures the entire system reaches a uniform temperature. A 24-48 hour period is typically sufficient for small organic molecules to reach equilibrium.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for 1-2 hours inside the incubator to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration is a crucial step to remove all undissolved microparticulates. Failure to do so will lead to an overestimation of solubility as the solid would dissolve during subsequent dilution or analysis.

-

-

Dilution and Quantification:

-

Perform a precise serial dilution of the filtered saturate into fresh solvent to bring the concentration into the linear range of the HPLC calibration curve.

-

Prepare a set of calibration standards of this compound with known concentrations.

-

Analyze the standards and the diluted sample by HPLC-UV at a predetermined wavelength (e.g., the λ_max of this compound).

-

Causality: A multi-point calibration curve ensures accurate quantification. The concentration of the unknown sample must fall within the concentration range of the standards for the measurement to be valid.

-

-

Calculation:

-

Generate a linear regression from the calibration curve (Peak Area vs. Concentration).

-

Use the equation of the line to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility of this compound in the solvent. Report the result in units such as mg/mL or mmol/L.

-

Caption: Experimental workflow for quantitative solubility determination.

Section 5: Applications in Research and Development

Accurate solubility data is not an academic exercise; it is actionable intelligence that guides critical decisions:

-

For Medicinal Chemists: Solubility data in solvents like DCM, THF, or DMF informs the choice of reaction media for synthesis and modification of the this compound scaffold. Solubility in hexane/ethyl acetate mixtures is vital for designing purification strategies via column chromatography.

-

For Assay Development Scientists: For in vitro biological screening, compounds are typically stored in a 100% DMSO stock. Knowing the maximum solubility in DMSO is critical to prevent compound precipitation upon dilution into aqueous assay buffers, a common cause of false-negative results.

-

For Formulation Scientists: In early drug development, preclinical animal studies require the compound to be administered in a suitable vehicle. Solubility data in pharmaceutically acceptable co-solvents (e.g., ethanol, PEG 400) and lipids is the first step in developing a viable formulation for toxicological and efficacy studies.

Conclusion

This compound is a highly lipophilic molecule with moderate polarity, characterized by a stable crystal lattice. Its solubility profile is dominated by its non-polar framework, predicting poor aqueous solubility but good to excellent solubility in polar aprotic solvents like acetone, ethyl acetate, and particularly DMSO. The provided shake-flask HPLC protocol offers a robust and reliable method for obtaining the quantitative data needed to support all facets of research and development. By combining a theoretical understanding of the molecular structure with rigorous experimental validation, researchers can effectively harness the properties of this compound and make informed, data-driven decisions to advance their scientific objectives.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14146, this compound. PubChem. [Link]

-

LibreTexts Chemistry (2023). Experiment: Solubility of Organic & Inorganic Compounds. LibreTexts. [Link]

-

California State University, Bakersfield (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. CSUB. [Link]

-

Cengage Learning (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Texas at Dallas. [Link]

-

Slideshare (2015). solubility experimental methods.pptx. Slideshare. [Link]

-

University of Toronto (2023). Solubility of Organic Compounds. University of Toronto. [Link]

-

International Journal on Science and Technology (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. IJSAT. [Link]

-

ResearchGate (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. ResearchGate. [Link]

-

CAS Common Chemistry (n.d.). This compound. CAS. [Link]

-

International Journal on Science and Technology (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. IJSAT. [Link]

-

LibreTexts Chemistry (2025). 20.7: Chemistry of Nitriles. LibreTexts. [Link]

-

LibreTexts Chemistry (2023). Physical Properties of Nitriles. LibreTexts. [Link]

-

Khan, I., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

-

Wikipedia (2024). Pyridine. Wikipedia. [Link]

-

ChemEurope (n.d.). Pyridine. chemeurope.com. [Link]

-

PubMed (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. PubMed. [Link]

-

Frontiers in Chemistry (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

Sources

- 1. This compound | C13H5Cl2N3 | CID 14146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ws [chem.ws]

- 8. ijsat.org [ijsat.org]

- 9. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. - IJSAT [ijsat.org]

theoretical studies on Pyridinitril electronic structure

An In-Depth Technical Guide to the Theoretical Analysis of Pyridine-Based Electronic Structures

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1] This guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the electronic structure of two key classes of pyridine derivatives: pyridinitriles (cyanopyridines) and pyridinium ylides. We delve into the quantum chemical principles that govern their behavior, linking fundamental electronic properties to observable characteristics such as reactivity, stability, and photophysical performance. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for the rational design of novel pyridine-based molecules.

Introduction: The Electronic Versatility of the Pyridine Core

The substitution of a carbon atom in a benzene ring with nitrogen introduces significant electronic perturbations, creating the pyridine heterocycle. This seemingly simple change imparts a distinct electronic character, including a dipole moment, altered aromaticity, and a site of basicity at the nitrogen lone pair. The electronic structure of pyridine derivatives can be further tuned by introducing functional groups, leading to a vast chemical space with diverse applications.

This guide focuses on two electronically distinct classes:

-